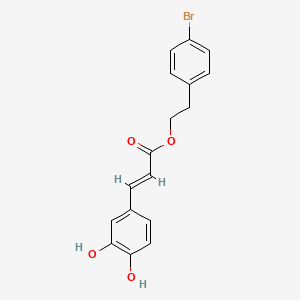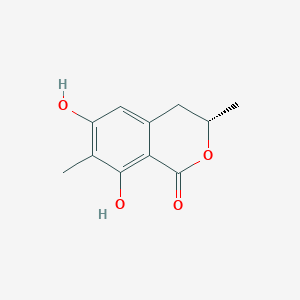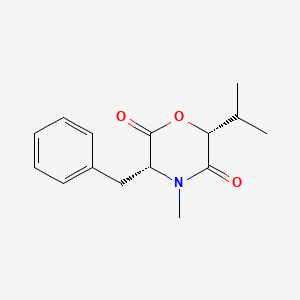
(3r,6r)-3-Benzyl-6-isopropyl-4-methylmorpholine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lateritin, also known as Bassiatin, is a compound isolated from the mycelial cake of the fungus Gibberella lateritium. It is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) and a platelet aggregation inhibitor. The compound has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol .
Preparation Methods
Lateritin is typically isolated from the mycelial cake of Gibberella lateritium. The isolation process involves culturing the fungus under specific conditions to produce the compound. The mycelial cake is then subjected to extraction and purification processes to isolate Lateritin .
For industrial production, the fungus is grown in large-scale fermentation tanks. The fermentation broth is then processed to extract and purify Lateritin. The exact synthetic routes and reaction conditions for the industrial production of Lateritin are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Lateritin undergoes various chemical reactions, including:
Oxidation: Lateritin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Lateritin can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lateritin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ACAT inhibition and its effects on cholesterol metabolism.
Biology: Investigated for its role in inhibiting platelet aggregation and its potential use in treating cardiovascular diseases.
Medicine: Explored for its anticancer properties, as it inhibits the growth of human cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals targeting cholesterol metabolism and platelet aggregation
Mechanism of Action
Lateritin exerts its effects by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. By inhibiting ACAT, Lateritin prevents the esterification of cholesterol, leading to reduced cholesterol levels in cells. This mechanism is particularly useful in studying cholesterol-related diseases and developing treatments for hypercholesterolemia and atherosclerosis .
Comparison with Similar Compounds
Lateritin is unique due to its dual role as an ACAT inhibitor and a platelet aggregation inhibitor. Similar compounds include:
Eldacimibe: Another ACAT inhibitor used in the study of atherosclerosis and hypercholesterolemia.
Avasimibe: An orally bioavailable ACAT inhibitor that prevents cholesterol deposition in the arterial wall.
Eflucimibe: An ACAT inhibitor used for treating cardiovascular diseases and metabolic disorders
These compounds share similar mechanisms of action but differ in their specific applications and efficacy. Lateritin’s unique combination of ACAT inhibition and platelet aggregation inhibition makes it a valuable compound for research and therapeutic development.
Properties
CAS No. |
172721-98-1 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(3R,6R)-3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3/t12-,13-/m1/s1 |
InChI Key |
YOKBTBNVNCFOBF-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N([C@@H](C(=O)O1)CC2=CC=CC=C2)C |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)
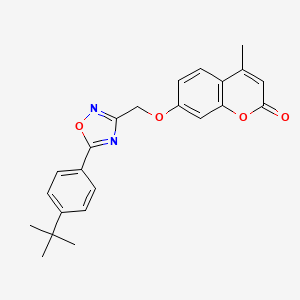




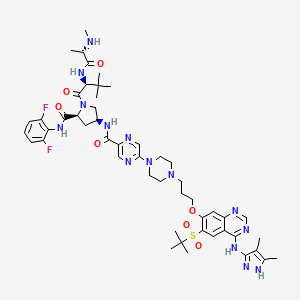

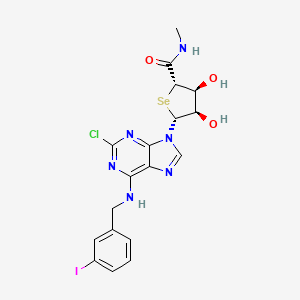
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)

